2-Thienylmagnesium bromide

描述

Significance of Grignard Reagents in Chemical Transformations

The primary importance of Grignard reagents stems from their exceptional ability to form carbon-carbon bonds, a critical step in the assembly of more complex organic molecules from simpler starting materials. numberanalytics.comtutorchase.com The carbon-magnesium bond in a Grignard reagent is highly polarized, resulting in a partial negative charge on the carbon atom, which makes it a strong nucleophile. numberanalytics.comwikipedia.org This nucleophilic character allows Grignard reagents to readily attack a variety of electrophilic functional groups.

Key reactions involving Grignard reagents include:

Reactions with Carbonyl Compounds: They react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. ebsco.com

Reactions with Esters: The reaction with esters yields tertiary alcohols. ebsco.com

Reactions with Nitriles: This reaction provides a pathway to synthesize ketones. ebsco.com

Coupling Reactions: In the presence of a suitable catalyst, Grignard reagents can couple with organic halides to form new carbon-carbon bonds. wikipedia.org

The versatility and straightforward application of Grignard reagents have solidified their position as one of the most frequently used classes of organometallic reagents in organic chemistry. ebsco.com

Overview of 2-Thienylmagnesium Bromide as a Versatile Organometallic Synthon

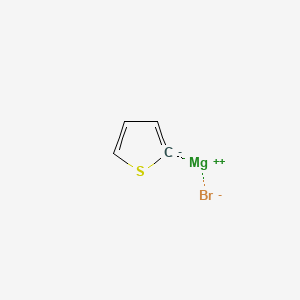

This compound, with the chemical formula C₄H₃BrMgS, is a prominent member of the Grignard reagent family. chembk.com It is typically prepared by reacting 2-bromothiophene (B119243) with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). mahaautomation.com The resulting solution is a powerful nucleophile and base used in a multitude of organic reactions. mahaautomation.com

The utility of this compound is demonstrated in its application for synthesizing a variety of compounds:

Synthesis of 1-(2-thienyl)-carbinols: Through condensation reactions with aldehydes. sigmaaldrich.comlookchem.comchemicalbook.comsigmaaldrich.com

Formation of Thiophene-functionalized Polymers: It serves as a key intermediate in the synthesis of materials like polystyrene-graft-polythiophene. sigmaaldrich.comlookchem.comchemicalbook.comsigmaaldrich.com

Production of Thienylene Oligomers: These oligomers are valuable in the development of conducting polymers and potential organic light-emitting diodes (OLEDs). sigmaaldrich.comlookchem.comchemicalbook.comsigmaaldrich.com

Cross-Coupling Reactions: It is frequently used in nickel-catalyzed cross-coupling reactions with haloarenes to create highly conjugated systems with interesting electrooptical properties. umich.edu

The unique electronic properties of the thiophene (B33073) ring, particularly the presence of the sulfur atom, contribute to the enhanced nucleophilicity of this compound compared to phenylmagnesium bromide. This makes it a highly effective reagent for various synthetic transformations.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₃BrMgS |

| Molar Mass | 187.34 g/mol sigmaaldrich.com |

| Appearance | Yellow to orange to brown solution chembk.com |

| Density | 1.011 g/mL at 25 °C lookchem.com |

| Boiling Point | 65 °C lookchem.com |

| Flash Point | -21.1 °C (closed cup) sigmaaldrich.com |

Table 2: Comparison of Similar Compounds

| Compound | Structure/Substituent | Key Reactivity Features |

| This compound | Thiophene (S-heterocycle) | Electron-rich; sulfur enhances nucleophilicity. |

| 5-Chloro-2-thienylmagnesium bromide | Thiophene + Cl at C5 | Chlorine withdraws electrons, reducing reactivity. |

| Phenylmagnesium bromide | Benzene | Less polarizable; lower heteroatom effects. |

| 3-Thienylmanganese bromide | Thiophene + Mn metal center | Mn enables catalyst-free couplings. |

Detailed Research Findings

Recent research has further expanded the applications of this compound. For instance, it has been successfully employed in copper-catalyzed conjugate addition reactions to thiochromones, providing an efficient route to 2-substituted-thiochroman-4-ones. nih.govresearchgate.netnsf.gov These sulfur-containing heterocyclic compounds are of growing interest due to their potential biological activities. nih.govnsf.gov

Furthermore, studies have highlighted its use in the synthesis of complex heterocyclic structures. For example, it participates in addition reactions to decahydroisoquinoline-derived aldehydes and in the copper-catalyzed ring-opening of azabicyclic alkenes. umich.edu The development of new methods for the preparation of organometallic reagents, including those of thiophene, continues to be an active area of research, aiming for more efficient and regioselective syntheses. researchgate.net The stability and reactivity of this compound, typically handled as a solution in THF, are crucial considerations for its successful application in these advanced synthetic methods. wikipedia.org

Structure

3D Structure of Parent

属性

IUPAC Name |

magnesium;2H-thiophen-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJPDOPKPWUNBX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS[C-]=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrMgS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454230 | |

| Record name | 2-Thienylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5713-61-1 | |

| Record name | 2-Thienylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Thienylmagnesium Bromide

Direct Grignard Formation from 2-Bromothiophene (B119243) and Magnesium

The most common and direct method for synthesizing 2-thienylmagnesium bromide involves the reaction of 2-bromothiophene with magnesium metal. acs.org This organometallic transformation is a classic example of a Grignard reaction, where the magnesium inserts into the carbon-bromine bond of the thiophene (B33073) ring. chemicalnote.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency and success of the Grignard formation are highly dependent on the reaction conditions, with the solvent system playing a pivotal role. Anhydrous solvents are mandatory, as any trace of water will react with and quench the highly basic Grignard reagent. masterorganicchemistry.com The most frequently employed solvents are anhydrous tetrahydrofuran (B95107) (THF) and diethyl ether. chemicalnote.com

The choice of solvent influences the solubility and reactivity of the Grignard reagent. THF is often preferred as it is a good solvent for both the reagent and many organic substrates. chemicalnote.com In THF, the reaction to form this compound can be carried out at temperatures between 40-50 °C. For larger-scale syntheses in THF, the concentration of the resulting Grignard reagent is typically limited to a maximum of 1.4 M to prevent crystallization.

Diethyl ether is another standard solvent for this reaction. tue.nl While effective, its high volatility and lower boiling point compared to THF can present challenges, especially in larger-scale operations where temperature control is crucial. Mixed solvent systems, such as diethyl ether/benzene/THF, have also been explored in related syntheses.

A comparative study of semi-batch versus continuous lab-scale synthesis in THF demonstrated high conversion and selectivity for this compound formation.

| Synthesis Scale | Conversion (%) | Selectivity (%) |

| Semi-batch lab scale | 100 | 97 |

| Continuous lab scale | 100 | 96 |

Table 1: Comparison of conversion and selectivity for this compound synthesis in THF at different scales.

Influence of Reaction Initiators and Additives

The reaction between magnesium metal and 2-bromothiophene can sometimes be slow to start. This is often due to a passivating layer of magnesium oxide on the surface of the magnesium. umich.edu To initiate the reaction, various activating agents or initiators are commonly used.

Mechanical methods like crushing the magnesium pieces in situ or sonication can help expose a fresh, reactive metal surface. umich.edu Chemical initiators are also widely employed. Small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909) are effective in activating the magnesium surface. umich.edu The use of 1,2-dibromoethane is particularly advantageous as the progress of initiation can be monitored by the visible bubbling of ethylene (B1197577) gas. umich.edu Another common and effective technique is to add a small amount of pre-formed Grignard reagent to begin the reaction. umich.edu

Additives can also influence the reactivity of the Grignard reagent. For instance, lithium chloride (LiCl) can be used as an activating agent, which is thought to break down the polymeric aggregates of the Grignard reagent, enhancing its reactivity.

| Initiator/Additive | Purpose |

| Iodine (I₂) | Chemical activation of Mg surface |

| 1,2-Dibromoethane | Chemical activation; initiation is observable |

| Methyl Iodide | Chemical activation of Mg surface |

| Pre-formed Grignard Reagent | Direct initiation of the reaction |

| Lithium Chloride (LiCl) | Enhances reactivity by breaking aggregates |

Table 2: Common initiators and additives for the synthesis of this compound.

Alternative Preparation Routes

While direct formation is standard, this compound can also be prepared through alternative pathways, most notably via a transmetalation reaction involving 2-thienyllithium (B1198063). This method proceeds in two main steps.

First, 2-thienyllithium is generated. This is typically achieved through a lithium-halogen exchange reaction, where 2-bromothiophene is treated with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., < -50°C) in a solvent like THF or diethyl ether. tue.nllibretexts.org

In the second step, the newly formed 2-thienyllithium is reacted with a magnesium halide, typically magnesium bromide (MgBr₂). tue.nl This transmetalation step exchanges the lithium for a magnesium bromide moiety, yielding the desired this compound. tue.nl This route offers an alternative when the direct reaction with magnesium metal is problematic or when a different reactivity profile is desired.

Scale-Up Considerations in this compound Synthesis

Translating the synthesis of this compound from the laboratory bench to an industrial scale introduces several critical considerations. Safety and process control become paramount.

One major factor is the choice of solvent. While diethyl ether is a common lab solvent, its high flammability and volatility make it less suitable for large-scale production. THF is often a more practical choice for industrial applications.

Heat management is another crucial aspect. The Grignard formation is an exothermic reaction, and efficient heat transfer is necessary to control the reaction temperature and prevent dangerous runaways. On a large scale, the rate of addition of the 2-bromothiophene is often used to control the rate of heat generation.

Furthermore, the physical handling of materials presents challenges. The magnesium turnings must be of appropriate quality and size. After the reaction, the handling of the resulting slurry, which contains magnesium salts as byproducts, requires specifically designed workup procedures to efficiently separate the desired product. Process modeling can be employed to accurately predict reaction outcomes and optimize conditions for large-scale reactors, ensuring both safety and efficiency.

Reactivity Profiles and Mechanistic Investigations of 2 Thienylmagnesium Bromide Reactions

Fundamental Grignard Addition Reactions

2-Thienylmagnesium bromide, a quintessential Grignard reagent, exhibits characteristic nucleophilic behavior, readily participating in addition reactions with a variety of carbonyl compounds. The electron-rich thienyl group, attached to the electropositive magnesium atom, serves as a potent carbanion equivalent, targeting the electrophilic carbon center of aldehydes, ketones, and esters. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds and the construction of complex molecular architectures incorporating the thiophene (B33073) moiety.

The reaction of this compound with aldehydes represents a classic Grignard addition, yielding secondary alcohols known as 1-(2-thienyl)-carbinols. lookchem.comsigmaaldrich.comsigmaaldrich.com In this process, the nucleophilic 2-thienyl group attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonolysis step (typically with an aqueous acid workup) to neutralize the intermediate magnesium alkoxide, affording the final carbinol product.

This condensation reaction is a versatile method for introducing a hydroxyalkyl substituent onto a thiophene ring. lookchem.comsigmaaldrich.com The resulting carbinols are stable compounds but can also serve as valuable intermediates for further transformations. For instance, they can undergo dehydration under acidic conditions to form 2-thienyl olefins, which are precursors for polymers and other functional materials. lookchem.comsigmaaldrich.comsigmaaldrich.com

Table 1: General Reaction Scheme with Aldehydes

| Reactants | Product Type | General Structure of Product |

| This compound + Aldehyde (R-CHO) | 1-(2-Thienyl)-carbinol | (C₄H₃S)-CH(OH)-R |

The reaction of this compound with highly electrophilic aldehydes such as chloral (B1216628) (trichloroacetaldehyde) and butyl chloral proceeds via a normal addition pathway to form the corresponding secondary alcohols. This is noteworthy because some Grignard reagents can react abnormally with chloral, leading to reduction of the aldehyde to trichloroethanol and oxidation of the Grignard reagent. However, with this compound, the predominant pathway is the expected nucleophilic addition to the carbonyl group.

The reaction with chloral yields 2,2,2-trichloro-1-(2-thienyl)ethanol, while the reaction with butyl chloral produces 2,2,2-trichloro-1-(2-thienyl)-butanol. These carbinols have been isolated and characterized, and their derivatives, such as acetates and benzoates, have also been prepared.

Table 2: Products from the Reaction with Chloral and Butyl Chloral

| Aldehyde | Product Name | Physical State / Property |

| Chloral | 2,2,2-Trichloro-1-(2-thienyl)ethanol | Crystalline solid (m.p. 63.5°C) |

| Butyl Chloral | 2,2,2-Trichloro-1-(2-thienyl)-butanol | Viscous liquid (b.p. 138-142°C at 3 mm) |

The reaction between a Grignard reagent and ethyl formate (B1220265) can be controlled to yield different products based on the stoichiometry of the reactants. When this compound is treated with one equivalent of ethyl formate, the primary product is 2-thenaldehyde (thiophene-2-carbaldehyde).

The mechanism involves the nucleophilic addition of the thienyl group to the carbonyl carbon of ethyl formate, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving group to generate the aldehyde. To ensure the reaction stops at the aldehyde stage and to prevent a second addition of the Grignard reagent to the newly formed aldehyde, the reaction is typically carried out at low temperatures and with careful control of the stoichiometry, often by adding the Grignard reagent to a solution of the formate ester. If an excess of the Grignard reagent were used, the reaction would proceed to form di-(2-thienyl)methanol.

This compound reacts with dialkyl ketones in a standard Grignard addition to produce tertiary alcohols. The thienyl nucleophile attacks the carbonyl carbon of the ketone, and subsequent acidic workup yields the corresponding 1,1-dialkyl-1-(2-thienyl)methanol derivative.

While the initial addition product is a stable tertiary alcohol, specific substrates can be designed to undergo subsequent cyclization. Research has shown that tertiary alcohols derived from the reaction of dialkyl ketones with bithiophene derivatives (prepared using this compound) can undergo an acid-catalyzed dehydration and intramolecular cyclization. nih.govresearchgate.net For example, a tertiary alcohol formed from a 3-lithio-2,2'-bithiophene and a dialkyl ketone can be treated with sulfuric acid. This treatment facilitates a Friedel-Crafts-type reaction where the resulting carbocation is attacked by the adjacent thiophene ring, leading to the formation of a fused-ring system, specifically a 4,4-dialkyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene. nih.govresearchgate.net This multi-step sequence demonstrates the utility of the initial Grignard addition for constructing precursors to complex, fused heterocyclic systems. nih.govresearchgate.net

Table 3: Reaction Sequence of Ketone Addition and Cyclization

| Step | Reaction Description | Intermediate/Product Type |

| 1 | Addition of a bithiophene derivative (from this compound) to a dialkyl ketone (R₂C=O). nih.govresearchgate.net | Tertiary alcohol |

| 2 | Acid-catalyzed (H₂SO₄) dehydration and intramolecular Friedel-Crafts alkylation. nih.govresearchgate.net | Fused-ring system (4,4-dialkyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene) |

Coupling Reactions

Homocoupling of this compound to form 2,2'-bithiophene (B32781) is a significant and often unavoidable side reaction, particularly during the synthesis of the Grignard reagent itself or in subsequent coupling reactions. This pathway can occur through several mechanisms.

In the context of transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, homocoupling is a common competing reaction. While the desired outcome is the reaction between the Grignard reagent and an organic halide (the cross-coupling product), the Grignard reagent can also couple with itself. The formation of 2,2'-bithiophene as a byproduct has been observed in nickel-catalyzed coupling reactions, and its prevalence can be influenced by factors such as reactant concentration and the amount of Grignard reagent used. acs.org Increasing the excess of the Grignard reagent, for instance, can unfortunately favor the formation of the undesired homocoupled product. acs.org

The mechanism often involves the transition metal catalyst (e.g., Nickel or Palladium). The catalytic cycle for cross-coupling involves oxidative addition, transmetalation, and reductive elimination. Homocoupling can arise from a competing pathway where two molecules of the Grignard reagent transmetalate onto the metal center, followed by reductive elimination to yield the symmetrical biaryl product.

Cross-Coupling Reactivity with Halogenated Substrates

This compound is a versatile Grignard reagent extensively used in carbon-carbon bond formation through cross-coupling reactions. Its reactivity with a variety of halogenated substrates, particularly in Kumada-Corriu coupling reactions, is well-documented. These reactions are typically catalyzed by transition metals, most commonly nickel or palladium complexes, to afford biaryl and substituted thiophene derivatives.

The general mechanism for this palladium-catalyzed cross-coupling follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Initially, a low-valent palladium(0) species undergoes oxidative addition to the organic halide (Ar-X), forming an organo-palladium(II) complex. This is followed by transmetalation with this compound, where the thienyl group replaces the halide on the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the cross-coupled product and regenerate the palladium(0) catalyst. Nickel-catalyzed couplings are believed to proceed through a similar mechanistic pathway.

Iron-based catalysts have also been explored for these transformations. The mechanism of iron-catalyzed cross-coupling is thought to begin with the formation of a low-valent iron species from the reaction of the iron salt with the Grignard reagent. This is followed by oxidative addition of the organic halide, reaction with another equivalent of the Grignard reagent to form a diorganoiron intermediate, and finally, reductive elimination to give the product.

A prominent application of this reactivity is in the synthesis of intermediates for pharmaceuticals. For instance, this compound is coupled with fluorobromobenzene in a Kumada reaction to produce 2-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of canagliflozin (B192856) orgsyn.org. This reaction can be efficiently catalyzed by either nickel or palladium complexes in a solvent like tetrahydrofuran (B95107) (THF) orgsyn.org.

The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the coupling. While palladium and nickel are highly effective, research into more economical and environmentally benign iron catalysts is ongoing. These iron-catalyzed reactions can proceed under mild conditions and offer a practical alternative for certain substrates.

| Catalyst | Halogenated Substrate | Product | Solvent | Yield (%) |

| Nickel or Palladium complex | 4-Fluorobromobenzene | 2-(4-Fluorophenyl)thiophene | THF | High |

| (PPN)[FeCl4] | Bromocyclohexane | Phenylcyclohexane (example) | CPME | 95 (example with p-tolylmagnesium bromide) |

| NiCl2 | Aryl Bromides | tert-Butyl Aryls (example) | THF | Moderate to Good |

Nucleophilic Addition and Substitution Mechanisms

As a typical Grignard reagent, this compound acts as a potent nucleophile, participating in addition reactions with a wide range of electrophilic functional groups. The carbon atom bound to the magnesium bromide moiety carries a partial negative charge, rendering it highly reactive towards electron-deficient centers.

Nucleophilic Addition to Carbonyls: The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, leading to the formation of secondary and tertiary alcohols, respectively. The mechanism initiates with the coordination of the magnesium atom to the carbonyl oxygen, functioning as a Lewis acid. This coordination enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic 2-thienyl group attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate complexed with MgBr+. The final alcohol product is obtained upon protonation during an aqueous workup.

Nucleophilic Addition to Esters: With esters, the reaction proceeds through a double addition mechanism. The initial nucleophilic addition of the 2-thienyl group to the ester carbonyl forms a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy group (-OR) to form a 2-thienyl ketone. Since ketones are more reactive towards Grignard reagents than esters, this newly formed ketone rapidly undergoes a second nucleophilic addition by another equivalent of this compound. This second addition leads to a different tetrahedral alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol with two identical 2-thienyl groups attached to the central carbon.

Nucleophilic Addition to Nitriles: this compound can also add to the carbon-nitrogen triple bond of nitriles. The nucleophilic thienyl group attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate after the π-bond breaks. This intermediate is stable until an aqueous acidic workup is performed. Hydrolysis of the imine then leads to the formation of a 2-thienyl ketone. This method provides a valuable route to ketones, as the intermediate imine salt is unreactive towards further Grignard addition, preventing the formation of tertiary amines.

Nucleophilic Substitution (Ring-Opening of Epoxides): this compound reacts with epoxides in a nucleophilic substitution reaction that results in the opening of the three-membered ring. The reaction typically proceeds via an SN2 mechanism. The nucleophilic 2-thienyl group attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon. This attack leads to the cleavage of the carbon-oxygen bond and the formation of a magnesium alkoxide intermediate. Subsequent protonation during workup yields a β-substituted alcohol.

Specific Reactivity Limitations and Selectivity Studies (e.g., with Alkenyl/Alkynyl Grignard Reagents, NiDOP ring-opening)

The reactivity of this compound, while broad, is subject to certain limitations and selectivity considerations, particularly when compared to other organomagnesium reagents or when employed in specific catalytic systems.

Selectivity in Formation: The preparation of Grignard reagents can sometimes be compromised by the formation of Wurtz coupling byproducts. However, studies have shown that the formation of this compound from 2-bromothiophene (B119243) and magnesium can proceed with high selectivity. In continuous flow production processes, selectivities of 96-97% have been achieved, which are comparable to other aryl Grignard reagents like phenylmagnesium bromide and generally higher than for more reactive Grignards such as benzylmagnesium bromide orgsyn.org. This high selectivity minimizes the formation of undesired 2,2'-bithiophene.

Reactivity Compared to Alkenyl/Alkynyl Grignards: As an aryl Grignard reagent, this compound is generally considered to be a moderately reactive nucleophile. Its reactivity is typically lower than that of alkyl Grignard reagents but comparable to other aryl Grignards. In comparison to alkenyl (vinyl) and alkynyl Grignard reagents, the nucleophilicity can vary depending on the specific reaction and substrate. The sp²-hybridized carbanion of this compound is generally less basic and nucleophilic than sp³-hybridized alkyl Grignards but more comparable to sp²-hybridized alkenyl Grignards. The stability of the aromatic thienyl anion contributes to its moderate reactivity profile.

Limitations: A primary limitation of all Grignard reagents, including this compound, is their strong basicity. They are incompatible with protic functional groups such as alcohols, carboxylic acids, and primary or secondary amines, as they will preferentially act as a base and deprotonate these groups rather than perform a nucleophilic attack on an electrophilic center.

Nickel-Catalyzed Ring-Opening Reactions: In the context of specific catalytic reactions, the behavior of this compound can be tailored. While specific data on "NiDOP" (Nickel-Diphosphine) catalyzed ring-opening with this compound is sparse, the reactivity can be inferred from related nickel-catalyzed processes. For instance, nickel catalysts are known to facilitate the cross-coupling of Grignard reagents with substrates that can undergo ring-opening, such as cyclopropylamines. In such reactions, a nickel(I) species, formed by the reduction of a Ni(II) precursor by the Grignard reagent, can engage in a catalytic cycle. This cycle can involve the oxidative addition of a ring-strained system (often activated as an ester or other derivative), followed by transmetalation with the Grignard reagent and reductive elimination to yield the ring-opened, cross-coupled product. The choice of phosphine (B1218219) ligand is crucial in these systems to control the reactivity and selectivity of the nickel catalyst.

Oxidation Reactions: Formation of Hydroxylated Thiophene Derivatives

The oxidation of this compound provides a synthetic route to hydroxylated thiophenes, which are valuable intermediates in organic synthesis. The direct introduction of a hydroxyl group onto the thiophene ring can be achieved by reacting the Grignard reagent with a suitable oxidizing agent.

A common method for this transformation involves the reaction of this compound with molecular oxygen. This reaction must be conducted under controlled conditions, often at low temperatures, to manage the reactivity and prevent the formation of undesired byproducts. The mechanism is believed to proceed through a radical pathway, initiated by a single-electron transfer (SET) from the Grignard reagent to oxygen, forming a thienyl radical and a superoxide (B77818) radical anion. These can then combine to form a magnesium peroxide species (Th-O-O-MgBr). Subsequent reaction with another molecule of the Grignard reagent leads to the formation of a magnesium salt of the thiophenol (Th-O-MgBr), which upon acidic workup, yields the 2-hydroxythiophene. However, this method can suffer from low yields orgsyn.org.

A more efficient and higher-yielding procedure for the synthesis of 2-hydroxythiophene involves a two-step process starting from this compound. First, the Grignard reagent is reacted with t-butyl perbenzoate at low temperatures (0–5 °C) orgsyn.org. This reaction forms 2-t-butoxythiophene in good yields (70–76%) orgsyn.org. The 2-t-butoxythiophene is then isolated and subsequently deprotected by heating with a catalytic amount of p-toluenesulfonic acid. This acid-catalyzed cleavage of the t-butyl ether proceeds via the elimination of isobutylene, affording 2-hydroxythiophene in excellent yields (89–94%) orgsyn.org. It is important to note that 2-hydroxythiophene exists in equilibrium with its tautomeric form, 2(5H)-thiophenone orgsyn.org.

Catalytic Strategies in 2 Thienylmagnesium Bromide Mediated Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are highly effective catalysts for the cross-coupling of Grignard reagents with organic halides, a reaction commonly known as the Kumada coupling. This methodology has been successfully applied to 2-thienylmagnesium bromide for the synthesis of various aryl- and heteroaryl-substituted thiophenes.

The Kumada coupling provides a direct route for the formation of a C(sp²)–C(sp²) bond between the thiophene (B33073) ring and other aromatic systems. The reaction involves the coupling of this compound with aryl or heteroaryl halides, such as bromobenzene (B47551) and dibromothiophenes. For instance, this compound can be coupled with fluorobromobenzene in the presence of a palladium catalyst to produce 2-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of pharmaceuticals like canagliflozin (B192856) google.com.

A significant application of this reaction is in the synthesis of polythiophenes and oligothiophenes, which are materials of great interest in the field of conducting polymers sigmaaldrich.comlookchem.comsigmaaldrich.comchemicalbook.com. In this context, this compound is coupled with dihalo-aromatics. A prime example is the reaction with 2,5-dibromothiophene (B18171) to synthesize 2,2':5',2''-terthienyl, a fundamental building block for more complex conducting polymers acs.orgresearchgate.net.

| Aryl/Heteroaryl Halide | Catalyst System | Product | Significance | Reference |

|---|---|---|---|---|

| 4-Fluorobromobenzene | Palladium Complex | 2-(4-Fluorophenyl)thiophene | Intermediate for Canagliflozin synthesis | google.com |

| 2,5-Dibromothiophene | Palladium or Nickel Catalyst | 2,2':5',2''-Terthienyl | Building block for conducting polymers | acs.orgresearchgate.net |

| Aryl Bromides (General) | Pd(OAc)₂ / Tri-tert-butylphosphine | Aryl-substituted thiophenes | General synthesis of cyclopropyl (B3062369) arenes (by analogy) | organic-chemistry.org |

The choice of the palladium catalyst and its associated ligands is crucial for the efficiency and selectivity of the Kumada coupling. The catalytic cycle is generally understood to involve the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst wikipedia.org.

Commonly used palladium precatalysts include:

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a widely used, air-stable Pd(0) complex that can directly enter the catalytic cycle wordpress.comorganic-chemistry.org. It is effective in many cross-coupling reactions, although the dissociation of excess phosphine (B1218219) ligands can sometimes be rate-limiting princeton.edu.

Pd(OAc)₂ (Palladium(II) Acetate) : Often used in combination with phosphine ligands like PPh₃, Pd(OAc)₂ is reduced in situ to the active Pd(0) species wordpress.comrsc.org. The ratio of Pd(OAc)₂ to the phosphine ligand can be critical, as it influences the nature of the active catalytic species rsc.org. It has been successfully employed in the coupling of Grignard reagents with aryl bromides organic-chemistry.org.

Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This complex is known for its high stability and efficiency, particularly in coupling reactions involving heteroaromatic compounds. The dppf ligand's wide bite angle and electron-donating properties facilitate the reductive elimination step and stabilize the catalytic intermediates.

The selection of the catalyst depends on the specific substrates. For example, electron-rich phosphine ligands can accelerate the initial oxidative addition step, which is often rate-determining, especially with less reactive aryl chlorides wordpress.com.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a more cost-effective and highly reactive alternative to palladium for Kumada cross-coupling reactions organic-chemistry.org. They are particularly effective for coupling reactions involving this compound, especially in the large-scale synthesis of thiophene-based materials.

Nickel catalysis is the method of choice for the industrial-scale synthesis of thienylene oligomers from this compound sigmaaldrich.comlookchem.comsigmaaldrich.com. A key example is the synthesis of 2,2':5',2''-terthienyl, which is produced by the coupling of this compound with 2,5-dibromothiophene. Research into optimizing this process for scale-up has shown that the choice of catalyst and solvent is critical for achieving high yield and selectivity acs.orgresearchgate.net. In a process design study, the combination of a nickel catalyst with a specific phosphine ligand in tetrahydrofuran (B95107) (THF) was found to enable a fast and efficient double coupling reaction acs.org. The concentration of the catalyst could be kept as low as 0.5 mol% based on the amount of 2,5-dibromothiophene, making the process economically viable acs.org.

| Catalyst | Solvent | Observations | Reference |

|---|---|---|---|

| NiCl₂[bis(diphenylphosphino)benzene] (dppbenz) | THF | Remarkably high yields of the desired terthienyl product. | acs.org |

| Various Ni-phosphine complexes | Diethyl ether | Commonly used in literature but less suitable for industrial scale-up. | acs.org |

| Various Ni-phosphine complexes | Di-n-butyl ether / Di-n-propyl ether | Showed similar but inferior activity compared to THF. | acs.org |

Both Ni(0) and Ni(II) complexes can be used to catalyze the cross-coupling reaction. Ni(II) precatalysts, such as NiCl₂, are typically reduced in situ by the Grignard reagent to the active Ni(0) species scispace.com. The active catalyst is often stabilized by phosphine ligands, which modulate its reactivity and stability.

Key catalysts and ligands include:

Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]nickel(II) chloride) : This is a highly effective catalyst for Kumada-type couplings, including the synthesis of poly(3-alkylthiophenes) where transmetalation has been identified as the rate-limiting step researchgate.net. It has also been shown to be effective in the homocoupling of Grignard reagents derived from substituted oligothiophenes uni-muenchen.de.

NiCl₂[bis(diphenylphosphino)benzene] (NiCl₂(dppbenz)) : As demonstrated in the synthesis of α-terthienyl, this catalyst, when used in THF, provides remarkably high yields acs.org. The "dppbenz" ligand refers to bis(diphenylphosphino)benzene.

Ni(dppe)Cl₂ ([1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride) : This is another common Ni(II) precatalyst used in cross-coupling reactions acs.org. The choice between dppe, dppp (B1165662), and other phosphine ligands can significantly impact reaction outcomes by altering the geometry and electronic properties of the nickel center uni-muenchen.deacs.orgnih.gov.

The catalytic cycle for nickel-catalyzed Kumada coupling is analogous to the palladium-catalyzed version and generally involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination scispace.com.

Oxidative Addition : The active Ni(0) species reacts with the aryl or heteroaryl halide (Ar-X), inserting into the carbon-halogen bond to form a Ni(II) intermediate, Ar-Ni(II)-X.

Transmetalation : The Grignard reagent (2-thienyl-MgBr) exchanges its organic group with the halide on the nickel center. This step forms a diorganonickel(II) intermediate (Ar-Ni(II)-2-thienyl) and a magnesium salt (MgXBr).

Reductive Elimination : The two organic groups on the nickel center couple and are eliminated, forming the final product (Ar-2-thienyl) and regenerating the active Ni(0) catalyst, which can then re-enter the cycle.

In some cases, alternative mechanistic pathways, such as those involving Ni(I)-Ni(III) catalytic cycles, have been proposed, particularly in reactions involving radical processes rhhz.net. The specific mechanism can be influenced by the nature of the substrates, ligands, and reaction conditions. For example, the use of 1,3-butadiene (B125203) as an additive instead of phosphine ligands can dramatically alter the reaction pathway and efficiency scispace.comrsc.org.

Iron- and Copper-Catalyzed Homocoupling Reactions

The homocoupling of Grignard reagents represents a significant synthetic route to symmetrical biaryl compounds. In the context of this compound, this reaction leads to the formation of 2,2'-bithiophene (B32781), a key structural motif in various functional organic materials. The efficiency of this transformation can be greatly enhanced through the use of transition metal catalysts, with iron and copper complexes being particularly noteworthy due to their low cost and catalytic activity.

Use of Nanoparticles as Catalysts (e.g., Iron(0), Copper(0) Nanoparticles)

Recent advancements in catalysis have demonstrated the efficacy of nanosized iron(0) and copper(0) particles in promoting the homocoupling of various Grignard reagents, including heteroaryl derivatives analogous to this compound. researchgate.nettandfonline.com These nanoparticle-catalyzed reactions often proceed under mild conditions with high efficiency. researchgate.nettandfonline.com

A notable methodology involves the in situ generation of iron or copper nanoparticles from their respective commercially available salts, such as iron(II) chloride (FeCl₂) or copper(II) chloride (CuCl₂). researchgate.nettandfonline.com This is typically achieved by using an excess of lithium powder in the presence of a catalytic amount of an electron carrier like 4,4'-di-tert-butylbiphenyl (B167987) (DTBB). researchgate.nettandfonline.com The resulting nanoparticles serve as highly active catalysts for the homocoupling of Grignard reagents in solvents like tetrahydrofuran (THF) at room temperature. researchgate.nettandfonline.com

The reaction of various aryl, heteroaryl, benzyl, and alkenyl Grignard reagents in the presence of a substoichiometric amount of these in situ-generated iron or copper nanoparticles has been shown to produce the corresponding symmetrical coupled products in good yields. researchgate.nettandfonline.com For instance, the homocoupling of heteroaryl Grignard reagents has been successfully demonstrated, providing a strong indication of the applicability of this method for the synthesis of 2,2'-bithiophene from this compound. researchgate.nettandfonline.com

Below is a table summarizing the results of iron and copper nanoparticle-catalyzed homocoupling of various Grignard reagents, including a heteroaryl example, which serves as a model for the reactivity of this compound.

Table 1: Iron and Copper Nanoparticle-Catalyzed Homocoupling of Grignard Reagents

| Entry | Grignard Reagent (RMgX) | Catalyst System | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylmagnesium bromide | FeCl₂-Li-DTBB | 0.5 | 92 |

| 2 | Phenylmagnesium bromide | CuCl₂-Li-DTBB | 0.5 | 95 |

| 3 | 2-Naphthylmagnesium bromide | FeCl₂-Li-DTBB | 1 | 88 |

| 4 | 2-Naphthylmagnesium bromide | CuCl₂-Li-DTBB | 1 | 90 |

| 5 | 2-Furylmagnesium bromide | FeCl₂-Li-DTBB | 2 | 75 |

| 6 | 2-Furylmagnesium bromide | CuCl₂-Li-DTBB | 2 | 80 |

Data adapted from a study on the homocoupling of various Grignard reagents using in situ generated iron and copper nanoparticles. The reactions were performed at room temperature in THF.

The use of nano-Fe₃O₄ has also been reported as an efficient catalyst for the homocoupling of various Grignard reagents, including heteroaryl examples. rsc.org These findings underscore the potential of nanoparticle-based catalytic systems in the synthesis of symmetrical biaryls and biheteroaryls.

Stereoselectivity in Catalytic Homocoupling

The concept of stereoselectivity in the homocoupling of this compound becomes relevant when the thiophene ring is appropriately substituted, leading to the possibility of atropisomerism in the resulting 2,2'-bithiophene product. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the case of substituted biaryls or biheteroaryls, bulky substituents at the ortho-positions of the aryl rings can hinder free rotation, leading to the existence of stable, isolable enantiomers.

While the homocoupling of the parent, unsubstituted this compound yields an achiral product (2,2'-bithiophene), the coupling of a chiral, non-racemic substituted this compound derivative could, in principle, proceed with a certain degree of stereoselectivity. This would involve the preferential formation of one diastereomer of the coupled product over the other.

However, a review of the current scientific literature reveals a notable lack of specific studies focusing on the stereoselective homocoupling of chiral this compound derivatives catalyzed by iron or copper complexes. While stereoselective iron- and copper-catalyzed cross-coupling reactions are well-documented, the translation of these principles to the homocoupling of heteroaryl Grignard reagents to achieve high levels of stereocontrol is not extensively reported.

The development of such a stereoselective homocoupling would likely require the use of chiral ligands that can effectively coordinate to the iron or copper catalyst and influence the stereochemical outcome of the carbon-carbon bond formation. The design of such a catalytic system would need to overcome the challenge of directing the coupling of two identical chiral substrates to selectively form one of two possible diastereomeric products (a homochiral and a heterochiral dimer). The field of atroposelective synthesis of biaryls via oxidative coupling is an active area of research, and future developments may provide methodologies applicable to the stereoselective homocoupling of substituted this compound. nih.gov

Applications of 2 Thienylmagnesium Bromide in the Synthesis of Organic Molecules

Synthesis of Thienyl-Functionalized Carbinols and Olefins

A fundamental application of 2-thienylmagnesium bromide is its reaction with carbonyl compounds, such as aldehydes and ketones, to produce thienyl-functionalized alcohols (carbinols). In this classic Grignard reaction, the nucleophilic thienyl group attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol.

Specifically, the condensation reaction with aldehydes produces 1-(2-thienyl)-carbinols. sigmaaldrich.com These carbinols are valuable intermediates that can be readily dehydrated, typically under acidic conditions, to form 2-thienyl olefins. sigmaaldrich.com This two-step sequence provides a reliable route to vinylthiophenes, which are important monomers for polymers and building blocks in further synthetic transformations.

Table 1: Synthesis of 1-(2-thienyl)carbinols and 2-thienyl Olefins

| Reactant (Aldehyde/Ketone) | Intermediate Product | Final Product (Olefin) |

| Formaldehyde | (Thiophen-2-yl)methanol | Not applicable |

| Acetaldehyde | 1-(Thiophen-2-yl)ethan-1-ol | 2-(1-propenyl)thiophene |

| Benzophenone | Diphenyl(thiophen-2-yl)methanol | 2-(diphenylmethylene)thiophene |

Derivatization of Thiophene (B33073) Ring Systems

This compound serves as a powerful tool for the derivatization of the thiophene ring itself. By reacting it with a diverse range of electrophilic reagents, various functional groups can be installed at the 2-position of the thiophene nucleus. This allows for the creation of a library of substituted thiophenes that are precursors for pharmaceuticals, agrochemicals, and materials science.

For instance, reaction with nitriles followed by hydrolysis yields thienyl ketones, which are versatile intermediates for more complex heterocyclic systems. Other electrophiles such as silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride) can be used to introduce protecting groups or moieties that facilitate further reactions, yielding products like 2-thienyltrimethylsilane.

Table 2: Examples of Thiophene Derivatization using this compound

| Electrophile | Product |

| Acetonitrile | 1-(Thiophen-2-yl)ethan-1-one |

| Trimethylsilyl chloride | 2-(Trimethylsilyl)thiophene |

| Carbon dioxide, then H₃O⁺ | Thiophene-2-carboxylic acid |

| Ethyl chloroformate | Ethyl thiophene-2-carboxylate |

Preparation of Heteroaromatic Building Blocks

The reactivity of this compound is harnessed to construct more complex heteroaromatic systems that serve as crucial building blocks in organic synthesis. These building blocks are then used in the assembly of larger, often biologically active, molecules or functional materials.

A key example is the synthesis of 2-(2-thienyl)pyridine, a bipyridyl-type ligand, which can be prepared via coupling reactions. Furthermore, as mentioned previously, the reaction with nitriles provides thienyl ketones. These ketones are precursors to various fused-ring systems, such as thieno[3,2-b]pyridines, which are of interest in medicinal chemistry and materials science.

Table 3: Heteroaromatic Building Blocks Synthesized from this compound

| Reactant | Catalyst/Conditions | Product |

| 2-Bromopyridine | Pd or Ni Catalyst | 2-(2-Thienyl)pyridine |

| Benzonitrile | 1. Ether, 2. H₃O⁺ | Phenyl(thiophen-2-yl)methanone |

| Ethyl cyanoformate | 1. Ether, 2. H₃O⁺ | Ethyl thiophene-2-glyoxylate |

Synthetic Routes to Thienylene Oligomers (e.g., Bithiophenes, Terthiophenes)

This compound is a cornerstone in the synthesis of thienylene oligomers and polymers, which are renowned for their applications as conducting polymers and in organic light-emitting diodes (OLEDs). sigmaaldrich.com The most common method for this purpose is the Kumada cross-coupling reaction. nih.gov

In this reaction, this compound is coupled with a dihalothiophene, such as 2,5-dibromothiophene (B18171), in the presence of a nickel or palladium catalyst. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond, extending the conjugated system. This process can be repeated to build up longer oligomers like bithiophenes and terthiophenes. nih.gov Nickel complexes with phosphine (B1218219) ligands, such as Ni(dppp)Cl₂, are commonly employed as catalysts.

Table 4: Kumada Coupling for Thiophene Oligomer Synthesis

| Grignard Reagent | Coupling Partner | Catalyst | Product |

| This compound | 2-Bromothiophene (B119243) | Ni(dppp)Cl₂ | 2,2'-Bithiophene (B32781) |

| This compound | 2,5-Dibromothiophene | Ni(dppp)Cl₂ | Poly(2,5-thienylene) |

| 5-Bromo-2-thienylmagnesium bromide | 5-Bromo-2,2'-bithiophene | Ni(dppp)Cl₂ | α,α'-Quaterthiophene |

Achieving regiocontrol in the functionalization of thiophene oligomers is critical for tuning their electronic and physical properties. One effective strategy involves the regioselective generation of Grignard reagents from polybrominated thiophenes or bithiophenes. By carefully controlling reaction conditions and using specific Grignard reagents like iPrMgCl·LiCl, a bromine-magnesium exchange can be directed to a specific position on the thiophene ring. uni-muenchen.de This generates a new, site-specific Grignard reagent that can then react with an electrophile to install a functional group at a predetermined location.

Another approach involves the in-situ end-group functionalization of regioregular poly(3-alkylthiophene)s during a Grignard Metathesis (GRIM) polymerization. By adding an excess of a functionalized Grignard reagent (RMgX) after the initial polymerization, the growing polymer chain can be terminated and capped with the desired functional group. cmu.edu This method allows for the introduction of a wide variety of functionalities at the terminus of a polymer chain in a one-pot procedure. cmu.edu

Synthesis of Substituted Thiochroman-4-ones (e.g., Conjugate Addition to Thiochromones)

This compound is also employed in the synthesis of sulfur-containing heterocyclic compounds like thiochroman-4-ones. Specifically, it participates in copper-catalyzed 1,4-conjugate addition reactions to thiochromones. mdpi.comnih.gov This reaction provides an efficient route to 2-substituted thiochroman-4-ones, which are important scaffolds in medicinal chemistry.

The reaction typically involves a copper(I) salt, such as copper(I) cyanide (CuCN), often in the presence of lithium chloride (LiCl) to form a more reactive cuprate (B13416276) species. mdpi.com An additive like trimethylsilyl chloride (TMSCl) is often used to activate the thiochromone (B8434766) substrate and promote the 1,4-addition over a direct 1,2-addition to the carbonyl group. mdpi.com This methodology allows for the formation of 2-(thiophen-2-yl)thiochroman-4-one in good yields. mdpi.com

Table 5: Copper-Catalyzed Conjugate Addition to Thiochromone

| Grignard Reagent | Substrate | Catalyst System | Additive | Product | Yield |

| This compound | Thiochromone | CuCN·2LiCl | TMSCl | 2-(Thiophen-2-yl)thiochroman-4-one | 75% mdpi.com |

Role of 2 Thienylmagnesium Bromide in Polymer Science

Synthesis of Thiophene-Functionalized Macromonomers (ThPStM)

A key application of 2-thienylmagnesium bromide is in the synthesis of thiophene-functionalized macromonomers, which are polymeric chains carrying a reactive thiophene (B33073) group. A prominent example is the thiophene-functionalized polystyrene macromonomer (ThPStM). lookchem.comsigmaaldrich.com This process typically involves a multi-step strategy.

First, a precursor polymer is synthesized, often with functional groups amenable to reaction with a Grignard reagent. For instance, poly(styrene-co-acrylonitrile) (PSt-co-PAN) can be synthesized via a controlled polymerization technique like Atom Transfer Radical Polymerization (ATRP). rsc.orgresearchgate.net Subsequently, the nitrile groups (-CN) along the acrylonitrile (B1666552) units of the copolymer backbone are chemically converted into thiophene groups. This conversion is achieved through a Grignard reaction where this compound attacks the electrophilic carbon of the nitrile. rsc.orgresearchgate.net The resulting ThPStM is a key intermediate, effectively a polystyrene chain decorated with thiophene units that can act as initiation sites for further polymerization. lookchem.comsigmaaldrich.com

This method allows for the strategic incorporation of thiophene functionality onto a pre-existing, well-defined polymer backbone, setting the stage for the creation of more complex architectures like graft copolymers.

Graft Copolymer Synthesis (e.g., Polystyrene-graft-Polythiophene)

Thiophene-functionalized macromonomers (ThPStM) are pivotal for synthesizing graft copolymers, where side chains of one polymer are attached to the main chain of another. An important example is polystyrene-graft-polythiophene (PSt-g-PTh). lookchem.comrsc.org In this architecture, a flexible, insulating polystyrene backbone supports conductive polythiophene grafts.

The synthesis begins with the ThPStM prepared as described previously. The thiophene units along the polystyrene backbone serve as monomers for a subsequent graft polymerization. rsc.orgresearchgate.net The graft copolymerization is typically initiated by the chemical oxidation of these thiophene groups. An oxidative catalyst, most commonly ferric chloride (FeCl₃), is added to the ThPStM solution. rsc.orgresearchgate.net The FeCl₃ oxidizes the thiophene rings, creating radical cations that initiate the polymerization of polythiophene chains directly from the polystyrene backbone. rsc.orgresearchgate.net This results in the formation of the desired PSt-g-PTh graft copolymer, a material that combines the processability of polystyrene with the electroactivity of polythiophene. rsc.org

The synthesis of well-defined graft copolymers like PSt-g-PTh is greatly enhanced by the use of controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comrsc.org ATRP is a robust method that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. wikipedia.orgnih.gov

In this combined approach, ATRP is employed in the first step to synthesize the precursor polymer backbone. rsc.orgresearchgate.net For example, the copolymerization of styrene (B11656) and acrylonitrile via ATRP yields a poly(styrene-co-acrylonitrile) (PSt-co-PAN) copolymer with controlled chain length and composition. rsc.org This well-defined backbone is then subjected to the Grignard reaction with this compound to produce the thiophene-functionalized macromonomer (ThPStM). sigmaaldrich.comrsc.orgsigmaaldrich.com

The advantage of using ATRP lies in the precise control it offers over the initial polymer structure, which translates to better-defined final graft copolymers. This precision is crucial for tuning the material's properties for specific applications in fields like organic electronics. nih.gov

| Polymerization Stage | Technique | Key Reagents | Purpose |

| Backbone Synthesis | Atom Transfer Radical Polymerization (ATRP) | Styrene, Acrylonitrile, CuBr, 2,2'-bipyridyl | To create a well-defined poly(styrene-co-acrylonitrile) copolymer with controlled molecular weight. researchgate.net |

| Functionalization | Grignard Reaction | This compound | To convert nitrile groups on the backbone into reactive thiophene groups, forming ThPStM. sigmaaldrich.comrsc.org |

| Grafting | Oxidative Polymerization | Ferric chloride (FeCl₃) | To initiate polymerization from the thiophene sites, grafting polythiophene chains onto the polystyrene backbone. rsc.orgresearchgate.net |

Grignard Metathesis (GRIM) Polymerization and Related Methodologies

Grignard Metathesis (GRIM) polymerization is a powerful and widely used chain-growth method for synthesizing conjugated polymers, especially poly(3-alkylthiophenes) (P3ATs). core.ac.ukresearchgate.net The process relies on a magnesium-halogen exchange followed by a nickel-catalyzed cross-coupling reaction. cmu.edu this compound itself is a Grignard reagent, but the GRIM process typically involves the in situ formation of a thienylmagnesium species from a dibrominated monomer. researchgate.net

The general procedure involves treating a 2,5-dibromo-3-alkylthiophene monomer with one equivalent of a simple, commercially available Grignard reagent, such as methylmagnesium bromide or t-butylmagnesium chloride. cmu.edutdl.org This step, known as Grignard metathesis, results in a mixture of two isomeric organomagnesium intermediates. researchgate.netcmu.edu The subsequent addition of a nickel cross-coupling catalyst, typically Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), initiates the polymerization, linking the monomer units together. researchgate.netcmu.edu The GRIM method is advantageous because it is fast, efficient, economical, and can be performed at moderate temperatures, avoiding the cryogenic conditions required by some other methods. cmu.edutdl.org

A crucial feature of the GRIM method is its ability to produce highly regioregular, head-to-tail (HT) coupled poly(3-alkylthiophenes). researchgate.netcmu.edu Regioregularity, the specific orientation of monomer units in the polymer chain, is essential for achieving the planar backbone conformation necessary for efficient charge transport and desirable optoelectronic properties. cmu.edu

The synthesis of HT-P3ATs via GRIM starts with the reaction between 2,5-dibromo-3-alkylthiophene and a Grignard reagent. This forms two main regiochemical isomers: 2-bromo-3-alkyl-5-bromomagnesiothiophene and the more sterically hindered 2-bromomagnesio-3-alkyl-5-bromothiophene, typically in a ratio of about 85:15. researchgate.netcmu.edu When the Ni(dppp)Cl₂ catalyst is introduced, it selectively polymerizes the less hindered isomer (2-bromo-3-alkyl-5-bromomagnesiothiophene). cmu.edutdl.org The more hindered isomer is not incorporated into the growing polymer chain. tdl.org This selective consumption of one regioisomer is the origin of the high head-to-tail coupling content (>95%) in the final polymer. researchgate.net

| Parameter | Value/Observation | Reference |

| Typical Monomer | 2,5-dibromo-3-alkylthiophene | researchgate.netcmu.edu |

| Metathesis Reagent | Alkyl or vinyl Grignard reagent (e.g., CH₃MgBr) | cmu.edu |

| Catalyst | Ni(dppp)Cl₂ | researchgate.netcmu.edu |

| Achieved Regioregularity | >95% Head-to-Tail (HT) | researchgate.net |

| Polymerization Type | Quasi-"living" chain growth | core.ac.uk |

Kinetic studies have shown that GRIM polymerization proceeds through a quasi-"living" chain growth mechanism. core.ac.uk This means that the polymer chain ends remain active after all the monomer has been consumed, typically terminated with a nickel catalyst species. cmu.edutdl.org This "living" character provides a versatile route for the in situ functionalization of polymer chain ends.

By adding a different Grignard reagent after the polymerization is complete, the active nickel-terminated chain end can be quenched, or "capped," with a desired functional group. tdl.orgcmu.edu For example, adding allyl magnesium bromide at the end of the reaction results in an allyl-terminated polythiophene. tdl.org This technique allows for the synthesis of well-defined polymers with specific end-groups that can be used for creating block copolymers or for attaching the polymer to surfaces. cmu.edu While this compound is not typically used for this purpose, the principle allows for a wide range of functionalities to be introduced by selecting the appropriate Grignard capping agent.

The high degree of regioselectivity in GRIM polymerization is the result of a combination of kinetic and thermodynamic factors that govern the reactivity of the organomagnesium intermediates and the nickel catalyst. researchgate.net

The initial Grignard metathesis reaction between 2,5-dibromo-3-alkylthiophene and an alkyl Grignard reagent yields an 85:15 mixture of the 5-magnesiated and 2-magnesiated isomers, respectively. This ratio appears to be thermodynamically controlled and is largely independent of reaction time or temperature. researchgate.net

The crucial regioselective step occurs during the Ni-catalyzed polymerization. The catalyst, Ni(dppp)Cl₂, preferentially reacts with the less sterically hindered 2-bromo-3-alkyl-5-bromomagnesiothiophene isomer. researchgate.nettdl.org The nickel catalyst inserts into the C-Br bond at the 2-position, and subsequent cross-coupling steps build the polymer chain. The alternative isomer, 2-bromomagnesio-3-alkyl-5-bromothiophene, is sterically crowded around the reactive organomagnesium center, which kinetically disfavors its interaction with the bulky nickel catalyst complex. researchgate.net Consequently, only one isomer is productively consumed, leading to the formation of a polymer with a highly regular head-to-tail structure. researchgate.netcmu.edu

Emerging Applications and Advanced Materials Synthesis

Utilization of 2-Thienylmagnesium Bromide Derivatives in Nanomaterials Synthesis

Derivatives of this compound are being explored for their unique capabilities in directing the formation of complex nanostructures. Their chemical properties allow for precise control over the size, shape, and uniformity of the resulting nanomaterials, which is a critical factor in their performance for various applications.

Recent research has highlighted the use of 5-chloro-2-thienylmagnesium bromide as a key additive in the synthesis of ultrafine silver nanowires (AgNWs). rsc.orgnih.govrsc.org In a notable study, this Grignard reagent was instrumental in producing AgNWs with an average diameter of approximately 15 nm and an aspect ratio exceeding 1000. rsc.orgnih.govrsc.org The production of AgNWs with diameters under 20 nm is significant for applications in flexible transparent conducting thin films, where higher transmittance and lower haze are required. nih.gov The use of 5-chloro-2-thienylmagnesium bromide presents a novel approach to achieving these fine dimensions, moving beyond traditional inorganic halides. nih.gov

The synthesis process, a polyol method, involves the reduction of silver nitrate (B79036) in ethylene (B1197577) glycol in the presence of poly(vinylpyrrolidone) (PVP). nih.govdiffer.nl The precise control over the molar ratio of 5-chloro-2-thienylmagnesium bromide to silver nitrate, as well as the ratio of PVP to silver nitrate and the reaction temperature, are all crucial factors in successfully producing these ultrafine nanowires. rsc.org

| Parameter | Optimal Value |

|---|---|

| Molar Ratio of C4H2BrClMgS/AgNO3 | 0.006 |

| Molar Ratio of PVP/AgNO3 | 0.75 |

| Reaction Temperature | 443 K |

The presence of 5-chloro-2-thienylmagnesium bromide in the reaction mixture provides a distinct advantage over conventional inorganic halide ions. rsc.orgnih.govrsc.org The proposed mechanism suggests that this Grignard reagent facilitates the gradual, in situ formation of smaller silver bromide (AgBr) and silver chloride (AgCl) particles as the reaction temperature increases. rsc.orgnih.govrsc.org

This controlled, stepwise formation of silver halide seeds is a key difference from the use of traditional inorganic halides. rsc.org The slower, more deliberate production of these smaller AgBr and AgCl seeds is believed to promote the subsequent growth of the ultrafine AgNWs. rsc.orgnih.govrsc.org This unique process allows for greater control over the nucleation and growth phases, ultimately leading to the formation of nanowires with smaller diameters and high aspect ratios. rsc.orgnih.govrsc.org

| Additive | Reported Nanowire Diameter |

|---|---|

| 5-Chloro-2-thienylmagnesium Bromide | ~15 nm rsc.orgnih.gov |

| Tetrabutyl ammonium (B1175870) dibromochloride | ~16 nm nih.gov |

| 6-chlorohexylzinc bromide | ~20 nm nih.gov |

Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-thienylmagnesium bromide |

| Silver |

| Silver Nitrate |

| Silver Bromide |

| Silver Chloride |

| Poly(vinylpyrrolidone) |

| Ethylene Glycol |

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For 2-Thienylmagnesium bromide, both ¹H and ¹³C NMR provide valuable information about the electronic environment of the protons and carbons in the thiophene (B33073) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the three protons on the thiophene ring. Due to the electron-donating effect of the magnesium-carbon bond, the proton signals are anticipated to be shifted upfield compared to the parent 2-bromothiophene (B119243). The chemical shifts and coupling patterns are indicative of the successful formation of the Grignard reagent. In a typical spectrum, one might observe distinct multiplets for the protons at the 3, 4, and 5-positions of the thiophene ring. The precise chemical shifts can be influenced by the solvent, typically tetrahydrofuran (B95107) (THF), and the concentration of the Grignard reagent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule. For this compound, the spectrum would display four distinct signals corresponding to the four carbon atoms of the thiophene ring. The carbon atom directly bonded to the magnesium atom (C2) is expected to show a significant upfield shift due to the strong shielding effect of the electropositive magnesium. The other carbon signals (C3, C4, and C5) would also be influenced, albeit to a lesser extent. The chemical shifts in ¹³C NMR are a clear indicator of the change in the electronic structure of the thiophene ring upon Grignard formation.

Below is a table summarizing the expected NMR chemical shift ranges for this compound based on general knowledge of similar organometallic compounds.

| Nucleus | Position on Thiophene Ring | Expected Chemical Shift (δ) in ppm | Notes |

| ¹H | H-3 | Varies | Influenced by solvent and concentration. |

| ¹H | H-4 | Varies | Influenced by solvent and concentration. |

| ¹H | H-5 | Varies | Influenced by solvent and concentration. |

| ¹³C | C-2 | Highly shielded | Significant upfield shift compared to 2-bromothiophene. |

| ¹³C | C-3 | Varies | Shift influenced by the C-Mg bond. |

| ¹³C | C-4 | Varies | Shift influenced by the C-Mg bond. |

| ¹³C | C-5 | Varies | Shift influenced by the C-Mg bond. |

Note: Specific, experimentally verified high-resolution NMR data for this compound is not widely available in the cited literature. The expected shifts are based on the analysis of analogous aryl and heterocyclic Grignard reagents.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. When this compound is used as an initiator in Grignard Metathesis (GRIM) polymerization to synthesize conductive polymers like poly(3-hexylthiophene) (P3HT), GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer chains.

The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (THF) or chlorobenzene, and passing it through a column packed with porous gel. Larger polymer chains elute faster than smaller ones. By calibrating with polymer standards of known molecular weights, the molecular weight averages (number-average molecular weight, Mₙ, and weight-average molecular weight, Mₙ) and the PDI (Mₙ/Mₙ) of the synthesized polymer can be determined.

Research has shown that the molecular weight of P3HT synthesized via GRIM polymerization can be controlled by the monomer-to-initiator ratio, and GPC is the primary tool to verify this control. A narrow PDI, typically close to 1.0, is indicative of a controlled or "living" polymerization process.

The following table illustrates typical GPC data for poly(3-hexylthiophene) synthesized using a Grignard metathesis method.

| Parameter | Description | Typical Value Range for P3HT |

| Mₙ ( g/mol ) | Number-average molecular weight | 5,000 - 100,000 |

| Mₙ ( g/mol ) | Weight-average molecular weight | 6,000 - 150,000 |

| PDI (Mₙ/Mₙ) | Polydispersity Index | 1.1 - 2.5 |

Elemental Analysis (C, H, S)

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound (C₄H₃BrMgS), elemental analysis would be performed to confirm its empirical formula by quantifying the mass percentages of carbon, hydrogen, and sulfur. The analysis is typically carried out using combustion analysis, where the compound is burned in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, and SO₂) are quantitatively measured.

The theoretical elemental composition of this compound is as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 25.64 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.62 |

| Bromine | Br | 79.90 | 1 | 79.90 | 42.65 |

| Magnesium | Mg | 24.31 | 1 | 24.31 | 12.98 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.12 |

| Total | 187.35 | 100.00 |

Discrepancies between the experimental and theoretical values can indicate the presence of impurities, residual solvent, or incomplete reaction.

Other Relevant Spectroscopic Methods for Product Confirmation

Beyond NMR, GPC, and elemental analysis, several other spectroscopic techniques are valuable for confirming the identity and purity of products derived from reactions involving this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for monitoring the progress of reactions. In the synthesis of polymers like P3HT, the disappearance of certain vibrational bands associated with the monomer and the appearance of new bands corresponding to the polymer can be tracked in real-time. For instance, changes in the C-H out-of-plane bending modes of the thiophene ring can indicate polymerization.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and structure of reaction products. For smaller molecules synthesized using this compound, MS can provide the exact molecular weight, aiding in the confirmation of the product's identity. For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to analyze the distribution of polymer chain lengths and to identify end-groups.

UV-Visible (UV-Vis) Spectroscopy: This technique is especially important for characterizing conjugated polymers, such as polythiophenes, synthesized using this compound. The absorption spectrum of a conjugated polymer is sensitive to its conjugation length and conformation. A red-shift (shift to longer wavelengths) in the absorption maximum is generally indicative of a longer effective conjugation length and a more ordered polymer structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful method for accurately predicting the geometric and electronic properties of molecules. While specific DFT studies exclusively focused on the isolated 2-thienylmagnesium bromide molecule are not extensively documented in the literature, valuable insights can be drawn from computational studies on analogous Grignard reagents and related systems.

The molecular geometry of Grignard reagents in solution is complex and heavily influenced by the solvent. It is generally accepted that the magnesium center in Grignard reagents is typically four-coordinate, adopting a distorted tetrahedral geometry. In the case of this compound, this coordination sphere is occupied by the 2-thienyl group, the bromine atom, and two solvent molecules, most commonly tetrahydrofuran (B95107) (THF). The Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into its corresponding diorganomagnesium and magnesium dihalide species, further complicates the structural landscape in solution.

DFT calculations on similar aryl Grignard reagents, when solvated by THF, support this tetrahedral arrangement. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography of solid-state adducts. For this compound, the key geometric parameters of interest would be the Mg-C(thienyl), Mg-Br, and Mg-O(THF) bond lengths, as well as the bond angles around the magnesium center.

The electronic structure of this compound is characterized by a highly polar Mg-C bond. DFT calculations and Natural Bond Orbital (NBO) analysis of similar Grignard reagents reveal a significant negative charge localization on the carbon atom bonded to the magnesium, highlighting its nucleophilic character. The charge distribution in this compound is crucial for understanding its reactivity towards electrophiles.

Frontier molecular orbital (FMO) analysis, another key component of DFT studies, provides further insights into the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the carbanionic carbon of the thienyl ring, indicating that this is the primary site for nucleophilic attack. The energy of the HOMO is a critical factor in determining the nucleophilicity of the Grignard reagent. The Lowest Unoccupied Molecular Orbital (LUMO), on the other hand, is generally associated with the magnesium center and plays a role in the coordination of electrophiles.

Table 1: Predicted Geometric and Electronic Properties of this compound based on DFT Studies of Analogous Grignard Reagents

| Property | Predicted Value/Characteristic |

| Molecular Geometry | |

| Coordination at Mg | Tetrahedral (with two THF solvent molecules) |

| Mg-C(thienyl) Bond Length | ~2.1 - 2.2 Å |

| Mg-Br Bond Length | ~2.4 - 2.5 Å |

| Mg-O(THF) Bond Length | ~2.0 - 2.1 Å |

| Electronic Structure | |

| Charge on C(thienyl) | Significant negative charge (nucleophilic center) |

| HOMO Localization | Primarily on the C2 carbon of the thienyl ring |

| LUMO Localization | Primarily on the Mg center |

| Mg-C Bond Character | Highly polar covalent |

Note: The values in this table are estimations based on computational studies of analogous aryl Grignard reagents and may vary depending on the specific computational method and basis set used.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling has been instrumental in elucidating the mechanisms of reactions involving Grignard reagents, including additions to carbonyl compounds and transition metal-catalyzed cross-coupling reactions. These studies often focus on mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies.

Grignard Reactions: The mechanism of the Grignard addition to carbonyls has been a subject of extensive computational investigation. Two primary pathways are often considered: a concerted polar mechanism and a stepwise single electron transfer (SET) mechanism. DFT calculations have shown that the preferred pathway can depend on factors such as the nature of the Grignard reagent, the substrate, and the solvent. nih.gov For unhindered substrates, the concerted polar mechanism, proceeding through a six-membered ring transition state, is generally favored. nih.gov In this model, the magnesium atom coordinates to the carbonyl oxygen, facilitating the nucleophilic attack of the thienyl group on the carbonyl carbon.

Computational studies on the addition of various Grignard reagents to aldehydes and ketones have provided detailed energetic profiles of these reactions. The activation barriers calculated through DFT methods are often in good agreement with experimental kinetic data. For this compound, such calculations would be valuable in predicting its reactivity towards different carbonyl electrophiles.

Transmetalation Steps in Cross-Coupling Reactions: this compound is a common coupling partner in various transition metal-catalyzed cross-coupling reactions, such as Kumada, Negishi, and Suzuki couplings. A key step in the catalytic cycle of these reactions is transmetalation, where the thienyl group is transferred from the magnesium to the transition metal center.